molecular formula C13H10ClN3O B2825503 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine CAS No. 1844-55-9

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Cat. No. B2825503
CAS RN: 1844-55-9
M. Wt: 259.69
InChI Key: VDWZWKHYDKBOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine” is a compound that belongs to the class of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines have been recognized as important fused bicyclic heterocycles due to their wide range of applications in medicinal chemistry . They are known to have good biological activity and have been widely studied in drug molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine is part of a broader class of compounds known for their intricate synthesis methods. For instance, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst showcases the versatility and reactivity of related structures under solvent-free conditions, demonstrating an eco-friendly approach to synthesizing complex heterocycles (Moosavi‐Zare et al., 2013).

Pharmacological Applications

  • Central Nervous System Activities : A significant body of research focuses on the central nervous system (CNS) activities of this compound derivatives. For example, studies have explored their binding affinity to central benzodiazepine receptors, where certain derivatives showed selective interaction with peripheral-type benzodiazepine receptors, suggesting potential applications in neurological and psychiatric disorders (Barlin et al., 1996).

Biological Activities and Potential Therapeutic Uses

  • Antiviral Properties : Research into the antiviral activity of imidazo[1,2-b]pyridazine derivatives, such as their inhibitory effects on the replication of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), has identified compounds with selective inhibition properties. This highlights the potential of these compounds in developing new antiviral drugs, providing a foundation for further exploration into their use against various viral infections (Enguehard-Gueiffier et al., 2013).

Future Directions

The future directions for “6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine” could involve further exploration of its potential applications in medicinal chemistry, given the known biological activity of imidazo[1,2-b]pyridazines .

properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-17-13(15-11)7-6-12(14)16-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWZWKHYDKBOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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